molecular formula C25H20N2O2S B11418696 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418696
M. Wt: 412.5 g/mol
InChI Key: JOVOMPRPUPDYKE-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure includes:

  • 1-(2,5-Dimethylbenzyl) substituent: Enhances lipophilicity and metabolic stability due to the electron-donating methyl groups at the 2- and 5-positions of the benzyl ring.
  • Preliminary studies suggest anticancer and anti-inflammatory properties, though detailed mechanistic data remain under investigation .

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-phenyl-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O2S/c1-16-12-13-17(2)18(14-16)15-26-22-20-10-6-7-11-21(20)30-23(22)24(28)27(25(26)29)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3

InChI Key

JOVOMPRPUPDYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylbenzyl chloride with a suitable phenyl-substituted benzothiophene derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production. The use of advanced purification methods like column chromatography and recrystallization ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-phenyl1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its substitution pattern. Key comparisons include:

Key Observations:

Substituent Effects on Activity: Halogenated analogs (e.g., Cl, F) exhibit stronger antimicrobial activity due to increased electronegativity and target binding . Methyl groups (as in the target compound) improve metabolic stability but may reduce potency compared to halogenated derivatives .

Core Structure Impact: Benzothieno[3,2-d]pyrimidine-2,4-dione vs. pyrido[2,3-d]pyrimidines: The former’s sulfur atom enhances π-electron delocalization, possibly improving DNA intercalation in anticancer activity .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparisons
Compound Molecular Weight LogP (Predicted) Key Features
Target Compound 442.5 g/mol ~3.8 Balanced lipophilicity for blood-brain barrier penetration
3-(5-Chloro-2-methylphenyl)... () 461.0 g/mol ~4.5 Higher LogP enhances membrane permeability but may limit solubility
Pyrido[2,3-d]pyrimidin-5-one () ~380–420 g/mol ~2.5–3.5 Nitrogen-rich cores improve aqueous solubility

Biological Activity

1-(2,5-dimethylbenzyl)-3-phenylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H20N2O2S
  • Molecular Weight : 412.51 g/mol
  • IUPAC Name : 1-[(2,5-dimethylphenyl)methyl]-3-phenyl-benzothiolo[3,2-d]pyrimidine-2,4-dione
  • CAS Number : 893787-80-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and cytotoxic effects on different cell lines.

Anticancer Activity

Research indicates that 1-(2,5-dimethylbenzyl)-3-phenylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxicity against several cancer cell lines. A notable study evaluated its effects on HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma) cell lines.

Cell Line IC50 (µM) Effect
HeLa93.7Apoptosis induction
BICR18150.0Cell cycle arrest
U87322.8Reduced viability

The compound demonstrated a selective cytotoxic effect where the IC50 values for cancerous cells were lower than those for normal cells. For instance, the IC50 for normal EUFA30 cells was significantly higher than that for HeLa cells, indicating a preferential action against malignant cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. In treated HeLa cells, significant increases in early and late apoptotic markers were observed:

Treatment Duration Early Apoptosis (%) Late Apoptosis (%) Necrosis (%)
24 hours9.01.815.6

These findings suggest that the compound may activate intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

In a detailed investigation published in Molecules, various derivatives of benzothieno[3,2-d]pyrimidine were synthesized and tested for their biological activities. Among these derivatives, the one containing the 2,5-dimethylbenzyl group exhibited enhanced cytotoxic properties compared to others without this substituent .

Another study highlighted the structure-activity relationship (SAR) of similar compounds and emphasized the importance of specific functional groups in enhancing biological activity . This suggests that modifications to the benzothieno structure can lead to significant variations in potency and selectivity.

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